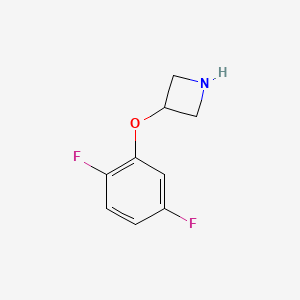
3-(2,5-Difluorophenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenoxy)azetidine is a chemical compound characterized by the presence of a difluorophenoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenoxy)azetidine typically involves the reaction of 2,5-difluorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the difluorophenoxy group can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydroxy derivatives of the compound.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenoxy)azetidine involves its interaction with specific molecular targets. The difluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the azetidine ring can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenoxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine
- 3-(3,4-Difluorophenoxy)azetidine
Comparison
3-(2,5-Difluorophenoxy)azetidine is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to 3-(2,4-Difluorophenoxy)azetidine, the 2,5-difluoro configuration may offer different steric and electronic properties, potentially leading to distinct biological activities.
Biological Activity
3-(2,5-Difluorophenoxy)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a difluorophenoxy group attached to an azetidine ring. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which can influence its interaction with biological targets.
The mechanism of action for this compound involves its binding to specific enzymes or receptors. This interaction can modulate various biological processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Properties : Research indicates that azetidine derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that related compounds can inhibit STAT3 activity, a pathway often activated in tumors .
- Antimicrobial Effects : The compound has been explored for its potential antibacterial properties, particularly against resistant bacterial strains .
Case Studies
Several case studies highlight the biological effects of this compound:
- Caspase Inhibition : A study demonstrated that azetidine derivatives could serve as caspase inhibitors, which are crucial in apoptosis regulation. This inhibition suggests potential applications in cancer therapy .
- Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., MDA-MB-231) showed that certain azetidine derivatives had significant cytotoxicity at micromolar concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of STAT3 pathway | |
| Antimicrobial | Effective against Staphylococcus spp. | |
| Enzyme Inhibition | Caspase inhibition |
Table 2: Cytotoxicity Data of Related Azetidine Compounds
Properties
CAS No. |
1263378-42-2 |
|---|---|
Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.17 g/mol |
IUPAC Name |
3-(2,5-difluorophenoxy)azetidine |
InChI |
InChI=1S/C9H9F2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
XECNNPZISUHUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















